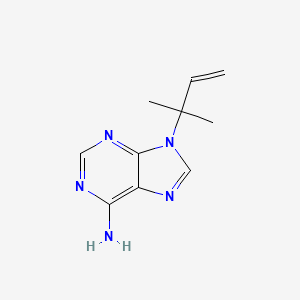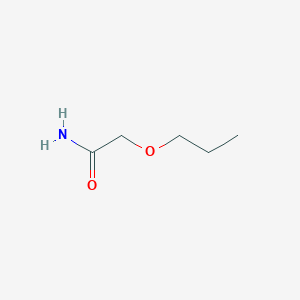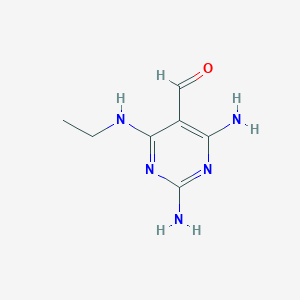
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, an ethylsulfonyl group, and a butanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid typically involves multi-step organic reactions. One common method starts with the amino acid L-threonine, which undergoes a series of transformations including sulfonation and amination to introduce the ethylsulfonyl and amino groups, respectively. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve biocatalysis using engineered microorganisms. For example, genetically modified strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes. These methods are advantageous due to their sustainability and potential for high yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfonic acids, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-4-(ethylsulfonyl)butanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The ethylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Aminobutyric acid: Similar in structure but lacks the ethylsulfonyl group.
(S)-2-Hydroxybutyric acid: Contains a hydroxyl group instead of an amino group.
Butanoic acid: The simplest form, lacking both the amino and ethylsulfonyl groups.
Uniqueness
(S)-2-Amino-4-(ethylsulfonyl)butanoic acid is unique due to the presence of both the amino and ethylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63596-32-7 |
|---|---|
Formule moléculaire |
C6H13NO4S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(2S)-2-amino-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
JUPFRFWQYLQKPU-YFKPBYRVSA-N |
SMILES isomérique |
CCS(=O)(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
CCS(=O)(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)

![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)


